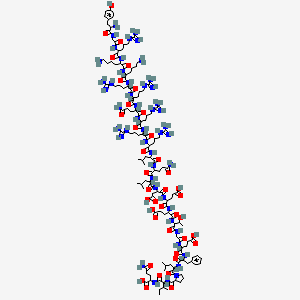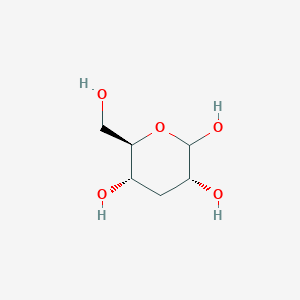
3-Deoxy-D-glucopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Deoxy-D-glucopyranose is a derivative of glucose where the hydroxyl group at the third carbon is replaced by a hydrogen atom. This modification results in a compound with the molecular formula C6H12O5. It is a significant molecule in carbohydrate chemistry and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Deoxy-D-glucopyranose can be synthesized through several methods. One common approach involves the reduction of 3-keto-D-glucose. This reduction can be achieved using sodium borohydride (NaBH4) under mild conditions. Another method involves the deoxygenation of D-glucose derivatives using reagents like tributyltin hydride (Bu3SnH) in the presence of a radical initiator.
Industrial Production Methods
Industrial production of this compound typically involves the large-scale reduction of 3-keto-D-glucose. The process is optimized to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Deoxy-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-deoxy-D-gluconic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form 3-deoxy-D-glucitol using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation reactions can introduce halogen atoms at specific positions, such as the formation of 3-chloro-3-deoxy-D-glucopyranose using thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products
Oxidation: 3-Deoxy-D-gluconic acid.
Reduction: 3-Deoxy-D-glucitol.
Substitution: 3-Chloro-3-deoxy-D-glucopyranose.
Wissenschaftliche Forschungsanwendungen
3-Deoxy-D-glucopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is employed in studies of carbohydrate metabolism and enzyme specificity.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents and diagnostic tools.
Industry: this compound is used in the production of biodegradable polymers and as a starting material for various chemical syntheses.
Wirkmechanismus
The mechanism of action of 3-Deoxy-D-glucopyranose involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolites. The compound’s unique structure allows it to participate in specific biochemical pathways, influencing cellular processes and metabolic functions.
Vergleich Mit ähnlichen Verbindungen
3-Deoxy-D-glucopyranose can be compared with other similar compounds such as:
2-Deoxy-D-glucose: Lacks the hydroxyl group at the second carbon, used in cancer research and as a glycolysis inhibitor.
3-Amino-3-deoxy-D-glucopyranose: Contains an amino group at the third carbon, used in the synthesis of aminoglycoside antibiotics.
3-Chloro-3-deoxy-D-glucopyranose: Contains a chlorine atom at the third carbon, used in carbohydrate chemistry and as a biochemical reagent.
The uniqueness of this compound lies in its specific deoxygenation at the third carbon, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C6H12O5 |
|---|---|
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
(3R,5S,6R)-6-(hydroxymethyl)oxane-2,3,5-triol |
InChI |
InChI=1S/C6H12O5/c7-2-5-3(8)1-4(9)6(10)11-5/h3-10H,1-2H2/t3-,4+,5+,6?/m0/s1 |
InChI-Schlüssel |
RJDIFQMDPPUATQ-JMSAOHGTSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](OC([C@@H]1O)O)CO)O |
Kanonische SMILES |
C1C(C(OC(C1O)O)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


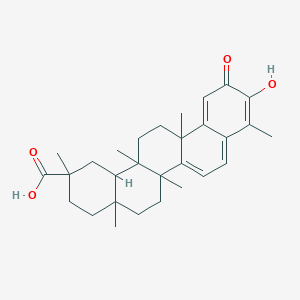
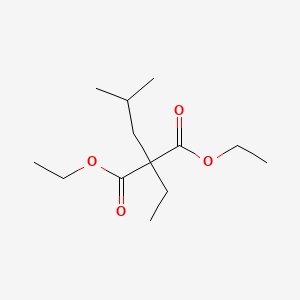
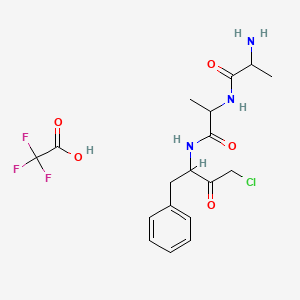
![1-(1-(1-Methylcyclooctyl)piperidin-4-yl)-2-(piperidin-3-yl)-1H-Benzo[d]imidazole trihydrochloride](/img/structure/B13390508.png)
![(2R)-2-[(Methoxycarbonyl)amino]hexanoic acid](/img/structure/B13390522.png)
![4,4,5,5,9,9,10,10,14,14,15,15,19,19,20,20-Hexadecamethyl-3,8,13,18-tetrakis(4-phenylphenyl)-2,7,12,17,21,22,23,24-octazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1,6,11,16-tetraene](/img/structure/B13390524.png)
![(4-fluorophenyl)-[8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B13390529.png)
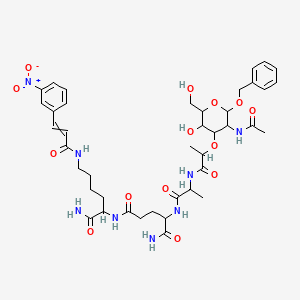

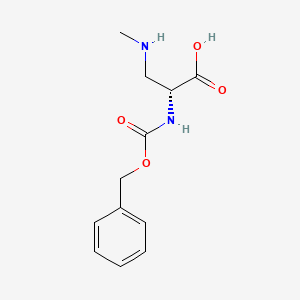
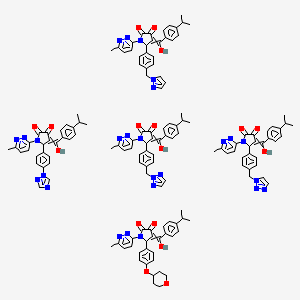
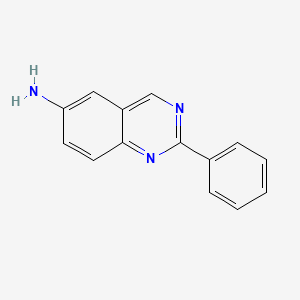
![2-Amino-4-oxo-4-[(triphenylmethyl)amino]butanoic acid](/img/structure/B13390568.png)
